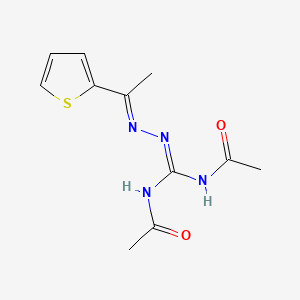
Szyyitbvwvfhao-vgofmyfvsa-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Szyyitbvwvfhao-vgofmyfvsa- involves the reaction of N-acetylhydrazine with thiophene-2-carbaldehyde under specific conditions . The reaction typically occurs in a solvent such as ethanol, with the mixture being heated under reflux for several hours to ensure complete reaction. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of Szyyitbvwvfhao-vgofmyfvsa- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with the reaction being carried out in large reactors. The product is then isolated and purified using techniques such as distillation and crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Szyyitbvwvfhao-vgofmyfvsa-: undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Szyyitbvwvfhao-vgofmyfvsa- may yield a sulfoxide or sulfone derivative, while reduction may yield a thiol derivative.
Scientific Research Applications
Szyyitbvwvfhao-vgofmyfvsa-: has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Szyyitbvwvfhao-vgofmyfvsa- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of specific proteins. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Szyyitbvwvfhao-vgofmyfvsa-: can be compared with other similar compounds, such as:
These compounds share similar structural features but may differ in their specific chemical properties and applications. For example, Furaltadone is a nitrofuran antibiotic, while Szyyitbvwvfhao-vgofmyfvsa- is primarily studied for its potential biological activities and applications in organic synthesis.
Properties
Molecular Formula |
C11H14N4O2S |
|---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
N-[N-acetyl-N'-[(E)-1-thiophen-2-ylethylideneamino]carbamimidoyl]acetamide |
InChI |
InChI=1S/C11H14N4O2S/c1-7(10-5-4-6-18-10)14-15-11(12-8(2)16)13-9(3)17/h4-6H,1-3H3,(H2,12,13,15,16,17)/b14-7+ |
InChI Key |
SZYYITBVWVFHAO-VGOFMYFVSA-N |
Isomeric SMILES |
C/C(=N\N=C(NC(=O)C)NC(=O)C)/C1=CC=CS1 |
Canonical SMILES |
CC(=NN=C(NC(=O)C)NC(=O)C)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















